2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride
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Overview
Description
2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a biochemical compound with the molecular formula C10H13N3O•2HCl. It is primarily used in proteomics research and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves the reaction of 5-amino-2-methylbenzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in research and medicine .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride include:
- 3-(5-Amino-2-methyl-benzoimidazol-1-yl)-propan-1-ol dihydrochloride
- 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-propan-1-ol dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
2-(5-amino-2-methylbenzimidazol-1-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14;;/h2-3,6,14H,4-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALPPQSRSOXVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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